N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(2-Methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 2-methoxybenzyl group at the N1 position and a thiophen-2-ylmethyl group at the N2 position. The methoxy group on the benzyl ring may enhance solubility and metabolic stability, while the thiophene moiety could influence electronic properties and binding interactions in biological systems .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-20-13-7-3-2-5-11(13)9-16-14(18)15(19)17-10-12-6-4-8-21-12/h2-8H,9-10H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSMNPVUBZSGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 2-methoxybenzylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.
Step 2: Addition of 2-methoxybenzylamine to the oxalyl chloride solution, followed by the addition of thiophen-2-ylmethylamine.
Step 3: Stirring the reaction mixture at low temperature (0-5°C) for several hours.
Step 4: Quenching the reaction with water and extracting the product with an organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and thiophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or thiophenyl derivatives.
Scientific Research Applications
N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Flavor-Enhancing Oxalamides
- N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336): Structure: Features a 2,4-dimethoxybenzyl group (N1) and a pyridin-2-yl ethyl group (N2). Application: A potent umami agonist with regulatory approval (FEMA 4233) for use in sauces, snacks, and frozen foods. It reduces reliance on monosodium glutamate (MSG) . In contrast, the thiophene in the target compound may confer greater lipophilicity and altered receptor binding .
- N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456): Structure: Substituted with 2,3-dimethoxybenzyl (N1) and pyridin-2-yl ethyl (N2). Comparison: The 2,3-dimethoxy configuration in S5456 may alter metabolic pathways compared to the 2-methoxy substitution in the target compound, influencing toxicity profiles .
Table 1: Flavor-Oriented Oxalamides
Antiviral and Bioactive Oxalamides
- N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 15): Structure: Contains a 4-chlorophenyl (N1) and a thiazole-pyrrolidine hybrid (N2). Activity: Part of a series targeting HIV entry inhibition. Achieved 53% yield and 95.0% HPLC purity .
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 28) :
- Structure : Combines a halogenated aryl group (N1) with a methoxyphenethyl chain (N2).
- Activity : Synthesized as a cytochrome P450 4F11-activated inhibitor, with 64% yield and confirmed NMR/ESI-MS data .
- Comparison : The 4-methoxyphenethyl group in Compound 28 enhances steric bulk, possibly reducing metabolic clearance relative to the target’s thiophen-2-ylmethyl group .
Table 2: Bioactive Oxalamides
Coordination Polymers and Materials Science
- N1-(2-Carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide (H3obea) :
- Structure : Carboxyphenyl (N1) and hydroxyethyl (N2) groups enable metal coordination.
- Application : Used to synthesize a 2D copper-based coordination polymer with helical substructures and tunable magnetic properties .
- Comparison : The target compound lacks carboxyl/hydroxyl groups critical for metal binding, limiting its utility in materials science compared to H3obea .
Key Findings and Implications
- Structural-Activity Relationships :
- Synthetic Feasibility : Yields for oxalamides range widely (35–90%), with purity often exceeding 90% via HPLC .
Biological Activity
N1-(2-methoxybenzyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has attracted considerable attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: C15H16N2O3S
- Molecular Weight: 304.36 g/mol
The structure incorporates a methoxybenzyl group and a thiophen-2-ylmethyl moiety linked through an oxalamide functional group, which is significant for its biological activity.
Biological Activity
Research has identified several key areas where this compound exhibits biological activity:
1. Antimicrobial Activity:
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial agent. The mechanism involves disruption of bacterial cell wall synthesis, inhibiting growth and proliferation.
2. Anticancer Properties:
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- HCT116 (colorectal cancer)
The compound's ability to induce apoptosis in these cells is attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
3. Enzyme Inhibition:
The compound has been investigated for its potential to inhibit specific enzymes, such as kinases and topoisomerases, which are critical in cancer cell proliferation. Molecular docking studies suggest that it binds effectively to the active sites of these enzymes, blocking their function.
The biological activity of this compound can be summarized through the following mechanisms:
- Target Interaction: The compound interacts with various enzymes and receptors, modulating their activity and affecting cellular processes.
- Cellular Uptake: Its lipophilic nature facilitates cellular uptake, allowing it to reach intracellular targets effectively.
- Induction of Apoptosis: By activating pro-apoptotic pathways and inhibiting anti-apoptotic factors, it promotes programmed cell death in malignant cells.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics.
Case Study 2: Cancer Cell Line Testing
In another investigation focusing on its anticancer properties, this compound was tested against multiple cancer cell lines. The findings revealed a dose-dependent decrease in cell viability, with mechanisms involving apoptosis induction being further elucidated through caspase activation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
